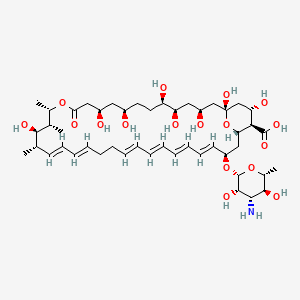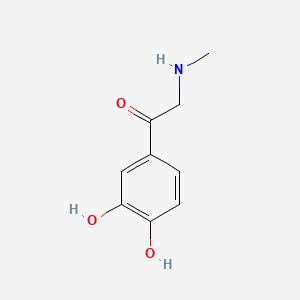
Adrenalin
Übersicht
Beschreibung
Adrenalone is an adrenergic agonist primarily used as a topical vasoconstrictor and hemostatic agent. It is the ketone form of epinephrine (adrenaline) and acts mainly on alpha-1 adrenergic receptors, with little affinity for beta receptors . Adrenalone has been used to prolong the action of local anesthetics and is known for its vasoconstrictive properties .
Wissenschaftliche Forschungsanwendungen
Adrenalon hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Historisch zur Verlängerung der Wirkung von Lokalanästhetika und als Hämostatikum eingesetzt.
5. Wirkmechanismus
Adrenalon übt seine Wirkung durch die Wirkung auf Alpha-1-Adrenorezeptoren aus, was zu einer Vasokonstriktion führt. Diese Wirkung reduziert den Blutfluss zum Anwendungsbereich, was zur Blutungskontrolle und zur Verlängerung der Wirkung von Lokalanästhetika beiträgt . Die Verbindung wird durch Katechol-O-Methyltransferase (COMT) und Monoaminoxidase (MAO) metabolisiert, was zur Bildung von 3O-Methyladrenalon und anderen Metaboliten führt .
Ähnliche Verbindungen:
Epinephrin (Adrenalin): Beide Verbindungen sind adrenerge Agonisten, aber Epinephrin wirkt auf Alpha- und Beta-Rezeptoren, während Adrenalon hauptsächlich Alpha-1-Rezeptoren angreift.
Northis compound (Norepinephrin): Ähnlich wie Adrenalon wirkt Northis compound auf Alpha-Rezeptoren, hat aber auch signifikante Auswirkungen auf Beta-Rezeptoren.
Isoprenalin: Im Gegensatz zu Adrenalon zielt Isoprenalin hauptsächlich auf Beta-Rezeptoren und wird als Bronchodilatator eingesetzt.
Einzigartigkeit: Die primäre Wirkung von Adrenalon auf Alpha-1-Adrenorezeptoren und seine Ketonstruktur unterscheiden es von anderen adrenergen Verbindungen. Seine spezifische Verwendung als topisches Vasokonstriktor und Hämostatikum unterstreicht seine einzigartigen Anwendungen in der Medizin .
Wirkmechanismus
Adrenalone exerts its effects by acting on alpha-1 adrenergic receptors, leading to vasoconstriction. This action reduces blood flow to the area of application, which helps in controlling bleeding and prolonging the effects of local anesthetics . The compound is metabolized by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO), resulting in the formation of 3O-methyladrenalone and other metabolites .
Similar Compounds:
Epinephrine (Adrenaline): Both compounds are adrenergic agonists, but epinephrine acts on both alpha and beta receptors, while adrenalone primarily targets alpha-1 receptors.
Noradrenaline (Norepinephrine): Similar to adrenalone, noradrenaline acts on alpha receptors but also has significant effects on beta receptors.
Isoprenaline: Unlike adrenalone, isoprenaline primarily targets beta receptors and is used as a bronchodilator.
Uniqueness: Adrenalone’s primary action on alpha-1 adrenergic receptors and its ketone structure distinguish it from other adrenergic compounds. Its specific use as a topical vasoconstrictor and hemostatic agent highlights its unique applications in medicine .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Adrenalone interacts with alpha-1 adrenergic receptors . These receptors are part of the G protein-coupled receptor family and are primarily found on smooth muscle cells. When adrenalone binds to these receptors, it triggers a series of biochemical reactions that lead to vasoconstriction .
Cellular Effects
Adrenalone’s primary cellular effect is vasoconstriction, which is the narrowing of blood vessels . This occurs when the smooth muscle cells that line the vessels contract. Vasoconstriction can help control bleeding, which is why adrenalone was historically used as a hemostatic .
Molecular Mechanism
Adrenalone exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . This binding triggers a cascade of intracellular events, leading to the activation of phospholipase C. This enzyme catalyzes the production of inositol trisphosphate and diacylglycerol, secondary messengers that ultimately lead to an increase in intracellular calcium levels and smooth muscle contraction .
Temporal Effects in Laboratory Settings
The effects of adrenalone are typically short-lived due to its metabolism. Like epinephrine, adrenalone is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which is then N-demethylized by monoamine oxidase (MAO) .
Metabolic Pathways
Adrenalone is metabolized in a similar manner to epinephrine. It is first metabolized by COMT to form 3O-methyladrenalone. This intermediate is then N-demethylized by MAO. The resulting metabolites are then conjugated to sulfate or glucuronide and excreted by the kidneys .
Transport and Distribution
Adrenalone, when used topically, is primarily localized to the site of application. It causes local vasoconstriction and has minimal systemic absorption
Subcellular Localization
The subcellular localization of adrenalone is not well-studied. Its target, the alpha-1 adrenergic receptor, is a membrane-bound receptor. Therefore, it is likely that adrenalone primarily localizes to the cell membrane where it can interact with these receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adrenalone can be synthesized through various methods. One common method involves the oxidation of epinephrine to form adrenalone. This process typically uses oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .
Industrial Production Methods: In industrial settings, adrenalone is often produced through the asymmetric hydrogenation of precursor compounds using catalysts like [Rh(COD)Cl]2 and chiral, bidentate phosphine ligands . This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Adrenalon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Adrenalon kann unter bestimmten Bedingungen zu Epinephrin reduziert werden.
Substitution: Adrenalon kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromsäure.
Reduktion: Alkoholdehydrogenase, Wasserstoffgas mit Katalysatoren.
Substitution: Verschiedene Nukleophile unter sauren oder basischen Bedingungen.
Hauptprodukte:
Oxidation: Adrenochrom.
Reduktion: Epinephrin.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,10-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMVOUYYNKPMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62-13-5 (hydrochloride) | |
| Record name | Adrenalone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048710 | |
| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-45-6 | |
| Record name | Adrenalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adrenalone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adrenalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adrenalone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adrenalone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADRENALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGU41QL329 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


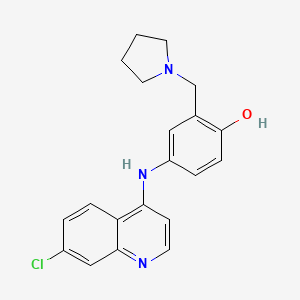

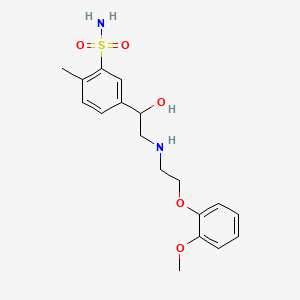
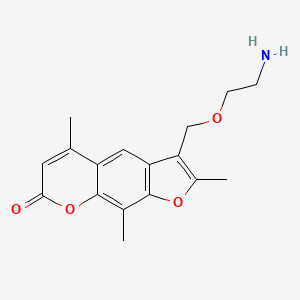
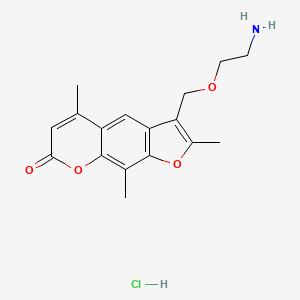

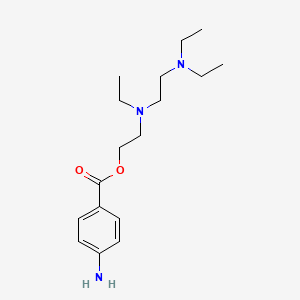
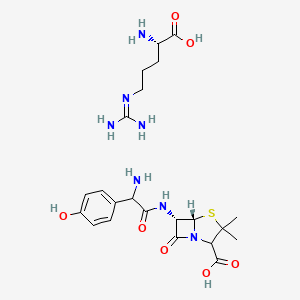


![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1665481.png)

